molecular formula C22H22ClN3O5 B4212713 Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4212713
M. Wt: 443.9 g/mol
InChI Key: QGBIPJSKHPRBEM-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole ring, followed by the formation of the pyrimidine ringCommon reagents used in these reactions include ethyl chloroformate, 1,3-benzodioxole, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-chlorophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

The uniqueness of Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substitution pattern and the presence of both benzodioxole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[(3-chloro-4-methylanilino)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-3-29-21(27)19-16(10-24-14-6-4-12(2)15(23)9-14)25-22(28)26-20(19)13-5-7-17-18(8-13)31-11-30-17/h4-9,20,24H,3,10-11H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBIPJSKHPRBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CNC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-chloro-4-methylphenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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